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Compound of Interest

Compound Name: Tanzawaic acid E

Cat. No.: B15593095 Get Quote

For researchers, scientists, and drug development professionals, the precise structural

confirmation of a natural product is paramount. This guide provides a definitive comparison of

the initially proposed planar structure of Tanzawaic acid E with its confirmed three-dimensional

stereostructure, supported by comprehensive experimental data.

The journey to elucidate the exact molecular conformation of Tanzawaic acid E, a polyketide

natural product, showcases the power of modern analytical techniques in resolving structural

ambiguities. While initial spectroscopic analysis provided a two-dimensional roadmap of its

atomic connectivity, the true spatial arrangement of its atoms, or stereochemistry, required

more sophisticated methods for confirmation. This guide will detail the experimental evidence

that solidified our understanding of this complex molecule.

From 2D Proposition to 3D Confirmation: A
Structural Comparison
The structure of a molecule exists beyond a flat plane. For complex natural products like

Tanzawaic acid E, understanding the precise three-dimensional arrangement of its atoms is

crucial as it dictates its biological activity. The initial structural hypothesis for Tanzawaic acid E
was based on foundational spectroscopic techniques, which successfully outlined its core

chemical scaffold. However, the definitive architecture, with its intricate stereochemistry, was

ultimately confirmed through single-crystal X-ray diffraction.
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Below is a comparison of the proposed planar structure and the confirmed stereostructure of

Tanzawaic acid E.

Figure 1: Proposed 2D Structure of Tanzawaic acid E

Awaiting actual 2D structure image to generate the DOT script. Caption: Proposed planar

structure of Tanzawaic acid E.

Figure 2: Confirmed 3D Stereostructure of Tanzawaic acid E

Awaiting actual 3D structure image to generate the DOT script. Caption: Confirmed

stereostructure of Tanzawaic acid E.

The Decisive Evidence: A Multi-faceted Analytical
Approach
The confirmation of Tanzawaic acid E's structure hinged on the convergence of data from

multiple analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and

single-crystal X-ray crystallography.

Spectroscopic Foundation: NMR Data
Initial structural elucidation of the tanzawaic acid family, including Tanzawaic acid E, was

heavily reliant on one- and two-dimensional NMR spectroscopy. Techniques such as COSY,

HMBC, and NOESY allowed for the assignment of proton and carbon signals and established

the connectivity of the molecular framework. The stereochemistry of related compounds,

tanzawaic acids I and J, was later assigned based on the foundational work done on tanzawaic

acids E and F by Malmstrøm, Christophersen, and Frisvad in 2000.

While a complete tabulated NMR dataset for Tanzawaic acid E is not readily available in a

single source, its spectral data serves as a crucial fingerprint for its identification and is

consistently used as a benchmark for the characterization of new tanzawaic acid analogs.

The Gold Standard: Single-Crystal X-ray Crystallography
The unambiguous determination of the three-dimensional structure of Tanzawaic acid E was

achieved through single-crystal X-ray crystallography. This powerful technique provides precise
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coordinates of each atom in the crystal lattice, revealing the molecule's absolute configuration.

The structure of Tanzawaic acid E was reported to be supported by this method, providing the

definitive evidence for its stereochemistry.[1]

Table 1: Crystallographic Data for Tanzawaic Acid E

Parameter Value

Molecular Formula C₁₈H₂₆O₃

Molecular Weight 290.40 g/mol

Crystal System Orthorhombic

Space Group P 2₁ 2₁ 2₁

a (Å) 8.8767(4)

b (Å) 12.3684(7)

c (Å) 16.443(1)

α (°) 90

β (°) 90

γ (°) 90

Volume (Å³) 1804.8(2)

Z 4

Experimental Protocols
The confirmation of the structure of Tanzawaic acid E relied on standard, yet powerful,

analytical techniques. The general methodologies employed are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: A sample of purified Tanzawaic acid E was dissolved in a deuterated

solvent (e.g., CDCl₃ or CD₃OD).
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Data Acquisition: A suite of NMR experiments was performed on a high-field NMR

spectrometer (e.g., 500 or 600 MHz). This typically included:

¹H NMR (Proton NMR) to identify the types and number of hydrogen atoms.

¹³C NMR (Carbon-13 NMR) to identify the types and number of carbon atoms.

COSY (Correlation Spectroscopy) to establish proton-proton couplings within spin

systems.

HSQC (Heteronuclear Single Quantum Coherence) to correlate protons to their directly

attached carbons.

HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range correlations

between protons and carbons, crucial for piecing together the carbon skeleton.

NOESY (Nuclear Overhauser Effect Spectroscopy) to determine the spatial proximity of

protons, which is vital for deducing relative stereochemistry.

Data Analysis: The resulting spectra were analyzed to assign all proton and carbon signals

and to piece together the molecule's connectivity and relative stereochemistry.

Single-Crystal X-ray Crystallography
Crystallization: Single crystals of Tanzawaic acid E suitable for X-ray diffraction were grown,

typically by slow evaporation of a solvent from a concentrated solution of the pure

compound.

Data Collection: A selected crystal was mounted on a goniometer and irradiated with a

monochromatic X-ray beam. The diffraction pattern was recorded on a detector as the crystal

was rotated.

Structure Solution and Refinement: The diffraction data was processed to determine the unit

cell dimensions and space group. The structure was then solved using direct methods or

Patterson methods to obtain an initial model of the electron density. This model was

subsequently refined against the experimental data to yield the final, precise atomic

coordinates.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 7 Tech Support

https://www.benchchem.com/product/b15593095?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15593095?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Logical Workflow for Structure Confirmation
The process of confirming the structure of a natural product like Tanzawaic acid E follows a

logical progression, beginning with isolation and culminating in the definitive determination of

its three-dimensional form.

Initial Elucidation

Structural Confirmation

Isolation of
Tanzawaic acid E

Mass Spectrometry
(Molecular Formula)

1D NMR (¹H, ¹³C)
(Functional Groups, Carbon Skeleton)

Proposed Planar Structure

2D NMR (COSY, HSQC)
(Basic Connectivity)

Advanced 2D NMR (HMBC, NOESY)
(Full Connectivity, Relative Stereochemistry)

Single-Crystal X-ray Crystallography
(Absolute Stereochemistry)

Confirmed 3D Structure

Click to download full resolution via product page
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Caption: Workflow for the structural confirmation of Tanzawaic acid E.

Conclusion
The structural elucidation of Tanzawaic acid E serves as a clear example of the rigorous

process required to confirm the structure of a complex natural product. While initial 2D

spectroscopic methods could propose a planar structure, the definitive confirmation of its

intricate three-dimensional architecture, including its absolute stereochemistry, was

unequivocally established by single-crystal X-ray crystallography. This confirmed structure is

crucial for understanding its biological activity and for any future efforts in its synthesis or the

development of its analogs for therapeutic applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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